molecular formula C9H10N2O5 B13994214 1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one CAS No. 3257-75-8

1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one

Cat. No.: B13994214
CAS No.: 3257-75-8
M. Wt: 226.19 g/mol
InChI Key: BWPVYUIZEQCYPW-UHFFFAOYSA-N
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Description

1-(7-hydroxy-3,6-dioxabicyclo[2.2.1]hept-2-yl)pyrimidine-2,4-dione is a compound with a unique bicyclic structure that includes a pyrimidine ring.

Chemical Reactions Analysis

1-(7-hydroxy-3,6-dioxabicyclo[2.2.1]hept-2-yl)pyrimidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(7-hydroxy-3,6-dioxabicyclo[2.2.1]hept-2-yl)pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-hydroxy-3,6-dioxabicyclo[2.2.1]hept-2-yl)pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, modulate signaling pathways, or interact with nucleic acids. The exact pathways and targets depend on the specific application and context in which the compound is used .

Properties

CAS No.

3257-75-8

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

1-(7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H10N2O5/c12-5-1-2-11(9(14)10-5)8-7-6(13)4(16-8)3-15-7/h1-2,4,6-8,13H,3H2,(H,10,12,14)

InChI Key

BWPVYUIZEQCYPW-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(O1)C(O2)N3C=CC(=O)NC3=O)O

Origin of Product

United States

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